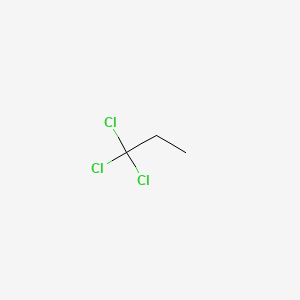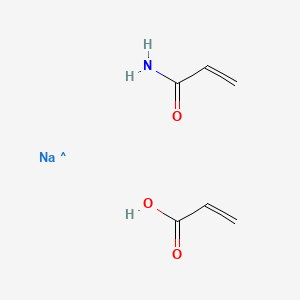
2-(2-chlorophenyl)-N-hydroxyacetamide
Übersicht
Beschreibung
2-(2-Chlorophenyl)-N-hydroxyacetamide, also known as 2-chloro-N-hydroxyacetanilide (CHHA), is an organic compound with a wide range of applications in the scientific and medical fields. It is a white, crystalline solid with a molecular weight of 215.58 g/mol and melting point of 98-100°C. CHHA has been studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Remediation
Chlorophenols, including compounds structurally related to 2-(2-chlorophenyl)-N-hydroxyacetamide, are widely recognized for their environmental persistence and toxicity. Research has focused on the degradation of chlorophenols by zero-valent iron (ZVI) and iron-based bimetallic systems, highlighting the effectiveness of these materials in dechlorinating chlorophenols through processes such as sorption, co-precipitation, and dechlorination. The efficiency of these systems is influenced by the type of metal combinations used and the presence of iron oxides, which can facilitate the dechlorination process (Gunawardana, Singhal, & Swedlund, 2011).
Molecular Biodegradation
The biodegradation of chlorophenols, including those structurally related to this compound, has been examined, with a focus on microbial degradation. Specific microorganisms capable of degrading chlorophenols can significantly mitigate environmental contamination. Studies suggest that the microbial remediation of chlorophenols is a promising approach to address pollution, emphasizing the role of bacteria in breaking down these compounds into less harmful substances (Magnoli et al., 2020).
Toxicity and Environmental Impact
Research has also explored the toxicity and environmental impact of chlorophenols, highlighting their ubiquity in water bodies and potential harmful effects on aquatic life. The presence of chlorophenols in the environment can lead to various toxic effects, including oxidative stress and disruption of endocrine functions in aquatic organisms. These studies underline the importance of understanding and mitigating the environmental risks posed by chlorophenols and structurally related compounds (Ge et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as ketamine, primarily target the n-methyl-d-aspartate receptor (nmdar) in the central nervous system .
Mode of Action
Related compounds such as profenofos, an organophosphate insecticide, function via the inhibition of the acetylcholinesterase enzyme .
Biochemical Pathways
A study on a similar compound, 2-(2-chlorophenyl)ethylbiguanide, showed that it attenuated atf4 and grp78, typical downstream targets of the unfolded protein response (upr), together with c-myc protein expression .
Pharmacokinetics
Ketamine has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
A study on a similar compound, 2-(2-chlorophenyl)ethylbiguanide, showed that it had cytotoxic action on ht-29 cells under a serum- and glucose-deprived condition .
Action Environment
For instance, the organophosphate profenofos is used in various environments, including field crops, vegetables, and fruit .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, which could potentially be the case for 2-(2-chlorophenyl)-N-hydroxyacetamide .
Cellular Effects
Studies on similar compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-4-2-1-3-6(7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKWNWMLKNCDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297774 | |
| Record name | 2-Chloro-N-hydroxybenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2593-89-7 | |
| Record name | 2-Chloro-N-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-hydroxybenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)






![7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3422523.png)



